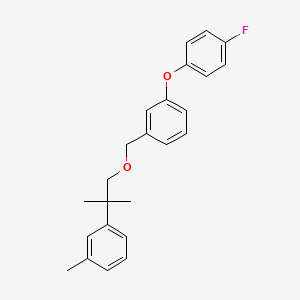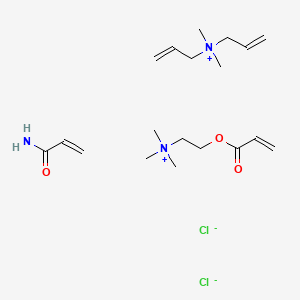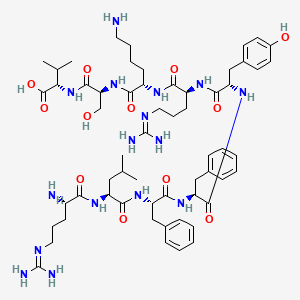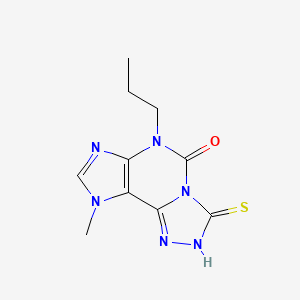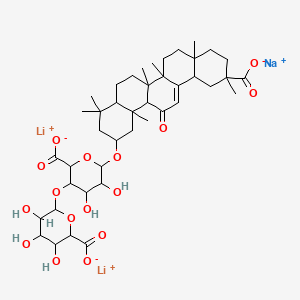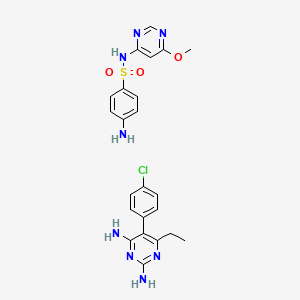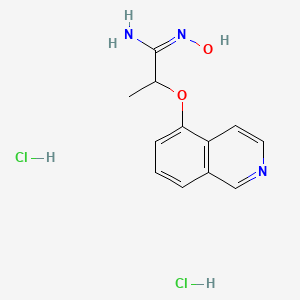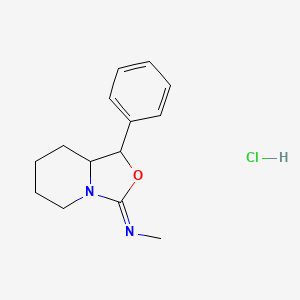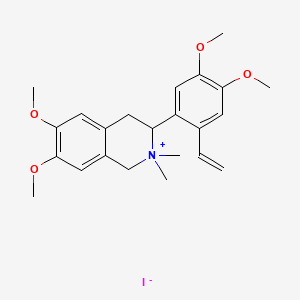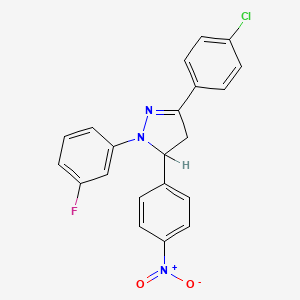
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-1-(3-フルオロフェニル)-5-(4-ニトロフェニル)-2-ピラゾリンは、ピラゾリン類に属する合成有機化合物です。ピラゾリンは、隣接した位置に2つの窒素原子を含む5員環複素環式化合物です。この化合物は、ピラゾリン環に結合した3つの異なる置換フェニル基の存在によって特徴付けられ、様々な研究分野で注目される分子となっています。
準備方法
合成経路と反応条件
3-(4-クロロフェニル)-1-(3-フルオロフェニル)-5-(4-ニトロフェニル)-2-ピラゾリンの合成は、通常、カルコンとヒドラジン誘導体の環化反応によって行われます。一般的な合成経路は以下のとおりです。
カルコンの調製: カルコンは、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下、適切なアセトフェノンとベンズアルデヒドのクライゼン・シュミット縮合によって合成されます。
環化: カルコンは、還流条件下でヒドラジン水和物または置換ヒドラジンと反応させて、ピラゾリン環を形成します。
工業的製造方法
この化合物の工業的製造方法では、より高い収率と純度を達成するために、上記の合成経路を最適化する必要があります。これには、触媒の使用、反応環境の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
3-(4-クロロフェニル)-1-(3-フルオロフェニル)-5-(4-ニトロフェニル)-2-ピラゾリンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてピラゾール誘導体を形成することができます。
還元: ニトロ基の還元により、アミノ誘導体が生成されます。
置換: 芳香環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や触媒的 hydrogenation などの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を置換反応に使用できます。
主要な生成物
酸化: ピラゾール誘導体。
還元: アミノ誘導体。
置換: 使用した試薬に応じて、様々な置換ピラゾリン誘導体。
科学研究への応用
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌性、抗炎症性、抗癌性などの潜在的な生物活性について調査されています。
医学: 生物活性の観点から、潜在的な治療薬です。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
3-(4-クロロフェニル)-1-(3-フルオロフェニル)-5-(4-ニトロフェニル)-2-ピラゾリンの作用機序は、特定の用途によって異なります。例えば、
生物活性: 特定の酵素や受容体と相互作用して、生物学的経路を阻害または活性化する可能性があります。
化学反応: 化合物の反応性は、置換基の電子求引性と電子供与性に影響されます。
類似の化合物との比較
類似の化合物
- 3-(4-クロロフェニル)-1-フェニル-5-(4-ニトロフェニル)-2-ピラゾリン
- 3-(4-クロロフェニル)-1-(3-フルオロフェニル)-5-フェニル-2-ピラゾリン
- 3-(4-クロロフェニル)-1-(3-フルオロフェニル)-5-(4-メチルフェニル)-2-ピラゾリン
独自性
3-(4-クロロフェニル)-1-(3-フルオロフェニル)-5-(4-ニトロフェニル)-2-ピラゾリンの独自性は、その特定の置換パターンにあります。このパターンは、化学反応性と生物活性を影響を与える可能性があります。ニトロ基、クロロ基、フルオロ基の存在は、化合物の電子特性と他の分子との相互作用に大きな影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-5-(4-nitrophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-methylphenyl)-2-pyrazoline
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro, chloro, and fluoro groups can significantly affect the compound’s electronic properties and interactions with other molecules.
特性
CAS番号 |
109360-90-9 |
|---|---|
分子式 |
C21H15ClFN3O2 |
分子量 |
395.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-(3-fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-18(11-7-15)26(27)28)25(24-20)19-3-1-2-17(23)12-19/h1-12,21H,13H2 |
InChIキー |
FYFAXQBDLAYBRG-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
